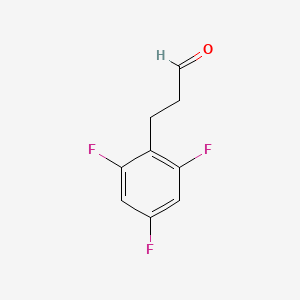

3-(2,4,6-Trifluoro-phenyl)-propionaldehyde

Description

3-(2,4,6-Trifluoro-phenyl)-propionaldehyde is an aromatic aldehyde featuring a phenyl ring substituted with three fluorine atoms at the 2-, 4-, and 6-positions, attached to a propionaldehyde chain. The symmetric trifluoro substitution pattern likely enhances electron-withdrawing effects, influencing reactivity and physical properties such as boiling/melting points. Similar aldehydes are used in synthesizing heterocycles, amino acids, and agrochemicals .

Properties

IUPAC Name |

3-(2,4,6-trifluorophenyl)propanal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7F3O/c10-6-4-8(11)7(2-1-3-13)9(12)5-6/h3-5H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIAUMYPFBFPUCM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1F)CCC=O)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7F3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10627469 | |

| Record name | 3-(2,4,6-Trifluorophenyl)propanal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10627469 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

377084-11-2 | |

| Record name | 2,4,6-Trifluorobenzenepropanal | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=377084-11-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(2,4,6-Trifluorophenyl)propanal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10627469 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,4,6-Trifluoro-phenyl)-propionaldehyde typically involves the reaction of 2,4,6-trifluorobenzene with propionaldehyde under specific conditions. One common method is the Friedel-Crafts acylation reaction, where an acyl chloride derivative of propionaldehyde is reacted with 2,4,6-trifluorobenzene in the presence of a Lewis acid catalyst such as aluminum chloride.

Industrial Production Methods

In an industrial setting, the production of 3-(2,4,6-Trifluoro-phenyl)-propionaldehyde may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

3-(2,4,6-Trifluoro-phenyl)-propionaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products

Oxidation: 3-(2,4,6-Trifluoro-phenyl)-propionic acid.

Reduction: 3-(2,4,6-Trifluoro-phenyl)-propanol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(2,4,6-Trifluoro-phenyl)-propionaldehyde has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

Biology: The compound can be used in the study of enzyme-catalyzed reactions involving aldehydes.

Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(2,4,6-Trifluoro-phenyl)-propionaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to potential biological effects. The trifluoromethyl group can influence the compound’s reactivity and stability, affecting its overall mechanism of action.

Comparison with Similar Compounds

Substituent Effects and Structural Variations

The target compound is distinguished from analogs by its trifluoro substitution (F atoms) versus trifluoromethyl groups (CF₃) or other substituents. Substituent position (ortho, meta, para) and electronic effects significantly alter properties:

Physical and Chemical Properties

The table below compares key properties of 3-(2,4,6-Trifluoro-phenyl)-propionaldehyde with similar compounds:

Key Observations:

Molecular Weight : The trifluoro-substituted compound (188.17 g/mol) is lighter than CF₃ analogs (202.17 g/mol) due to fewer carbon atoms .

Reactivity :

- Trifluoro-substituted aldehydes exhibit moderate electrophilicity, favoring nucleophilic additions (e.g., imine formation with amines).

- CF₃-substituted analogs are more reactive in condensations due to stronger electron withdrawal, accelerating reactions like aldol additions .

CF₃-substituted derivatives are used in agrochemicals (e.g., pesticides) and specialty polymers . 3-(2,4,6-Trifluoro-phenyl)-propionaldehyde is hypothesized to serve in fluorinated drug candidates or liquid crystals due to its symmetric structure.

Research Findings and Trends

- Synthetic Utility : Trifluoromethylated aldehydes are prioritized in medicinal chemistry for enhancing metabolic stability and lipophilicity of drug candidates. The trifluoro variant may offer a balance between reactivity and stability .

- Thermal Stability : Symmetric fluorine substitution (2,4,6) likely improves thermal stability compared to ortho-CF₃ analogs, which may degrade faster due to steric strain .

Biological Activity

3-(2,4,6-Trifluoro-phenyl)-propionaldehyde (CAS No. 377084-11-2) is a compound of increasing interest in medicinal chemistry and biological research due to its unique structural features and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.

3-(2,4,6-Trifluoro-phenyl)-propionaldehyde has the following chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C₉H₇F₃O |

| Molecular Weight | 188.146 g/mol |

| Density | 1.265 g/cm³ |

| Boiling Point | 192.11 °C at 760 mmHg |

| Flash Point | 77.239 °C |

The biological activity of 3-(2,4,6-Trifluoro-phenyl)-propionaldehyde is primarily attributed to its ability to interact with various molecular targets in biological systems. The trifluoromethyl group enhances lipophilicity, facilitating membrane permeability and interaction with cellular components.

Potential Mechanisms:

- Receptor Binding : The compound may act as a ligand for specific receptors, modulating their activity.

- Enzyme Inhibition : It could inhibit key enzymes involved in metabolic pathways, affecting cellular functions.

- Antioxidant Activity : Preliminary studies suggest potential antioxidant properties that may protect cells from oxidative stress.

Biological Activities

Research has demonstrated several biological activities associated with this compound:

-

Antimicrobial Activity :

- Studies indicate that 3-(2,4,6-trifluorophenyl)-propionaldehyde exhibits antimicrobial properties against various bacterial strains. For instance, it showed significant inhibitory effects against Staphylococcus aureus and Escherichia coli.

-

Anticancer Properties :

- Preliminary data suggest that this compound may possess anticancer activity by inducing apoptosis in cancer cell lines. In vitro studies have shown that it can inhibit the proliferation of breast cancer cells (MCF-7) and colon cancer cells (HT-29).

-

Neuroprotective Effects :

- There is emerging evidence that 3-(2,4,6-trifluorophenyl)-propionaldehyde may exert neuroprotective effects through modulation of neurotransmitter systems, potentially enhancing GABAergic activity.

Study on Antimicrobial Activity

A study conducted by researchers evaluated the antimicrobial efficacy of 3-(2,4,6-trifluorophenyl)-propionaldehyde against common pathogens. The results indicated:

- Minimum Inhibitory Concentration (MIC) values were determined for various bacterial strains.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

Study on Anticancer Activity

In a separate investigation focused on its anticancer properties:

- The compound was tested on MCF-7 and HT-29 cell lines.

| Cell Line | IC₅₀ (µM) |

|---|---|

| MCF-7 | 15 |

| HT-29 | 20 |

Featured Recommendations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.